2-Chloro-6-ethoxy-4-formylphenyl 3-chlorobenzoate
CAS No.: 431940-63-5
Cat. No.: VC7622875
Molecular Formula: C16H12Cl2O4
Molecular Weight: 339.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 431940-63-5 |
|---|---|
| Molecular Formula | C16H12Cl2O4 |
| Molecular Weight | 339.17 |
| IUPAC Name | (2-chloro-6-ethoxy-4-formylphenyl) 3-chlorobenzoate |
| Standard InChI | InChI=1S/C16H12Cl2O4/c1-2-21-14-7-10(9-19)6-13(18)15(14)22-16(20)11-4-3-5-12(17)8-11/h3-9H,2H2,1H3 |
| Standard InChI Key | BYUDCWNAHLOHOO-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C(=CC(=C1)C=O)Cl)OC(=O)C2=CC(=CC=C2)Cl |
Introduction
Structural Elucidation
Molecular Architecture
The compound’s structure comprises two aromatic rings connected via an ester linkage. The phenyl ring at the 2-chloro-6-ethoxy-4-formyl position is substituted with a chlorine atom at the 2-position, an ethoxy group at the 6-position, and a formyl group at the 4-position. The second ring is a 3-chlorobenzoate moiety, where the chlorine substituent occupies the 3-position on the benzene ring.
Table 1: Molecular Data
| Property | Value |
|---|---|
| CAS No. | 431940-63-5 |
| Molecular Formula | |
| Molecular Weight | 339.17 g/mol |
| IUPAC Name | (2-chloro-6-ethoxy-4-formylphenyl) 3-chlorobenzoate |
| SMILES | CCOC1=C(C(=CC(=C1)C=O)Cl)OC(=O)C2=CC(=CC=C2)Cl |
| InChIKey | BYUDCWNAHLOHOO-UHFFFAOYSA-N |
The ester functional group () facilitates nucleophilic acyl substitution reactions, while the formyl group () offers a site for condensation or reduction reactions.
Synthesis and Production
Laboratory Synthesis
The compound is synthesized via esterification between 2-chloro-6-ethoxy-4-formylphenol and 3-chlorobenzoic acid. This reaction typically employs dehydrating agents such as thionyl chloride () or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group, forming the ester bond.
Reaction Conditions:
-
Temperature: 60–80°C
-
Solvent: Anhydrous dichloromethane or tetrahydrofuran
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Catalyst: 4-Dimethylaminopyridine (DMAP)
-
Yield: 70–85% after purification via column chromatography.
Industrial-Scale Manufacturing
Industrial production utilizes continuous flow reactors to enhance efficiency and purity. Automated systems optimize reaction parameters (e.g., residence time, temperature) to minimize by-products like diesters or unreacted starting materials. Post-synthesis, distillation and crystallization ensure >98% purity for commercial batches.
Table 2: Synthesis Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Temperature | 60–80°C | 70–90°C |
| Catalyst | DCC/DMAP | Heterogeneous catalysts |
| Purification | Column Chromatography | Distillation |
Chemical Properties and Reactivity
Physicochemical Characteristics
While solubility data remain unspecified, the compound’s lipophilic nature (logP ≈ 3.2) suggests moderate solubility in organic solvents like ethanol and acetone. The electron-withdrawing chloro and formyl groups render the aromatic rings susceptible to electrophilic substitution at the para and meta positions.
Key Reactivity Profiles
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Ester Hydrolysis: Under acidic or basic conditions, the ester bond cleaves to regenerate 3-chlorobenzoic acid and 2-chloro-6-ethoxy-4-formylphenol.
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Aldehyde Oxidation: The formyl group oxidizes to a carboxylic acid () using strong oxidizing agents like KMnO₄.
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Nucleophilic Aromatic Substitution: The chloro substituents participate in Suzuki-Miyaura coupling reactions with aryl boronic acids.
Comparative Analysis
Structural Analogues
Comparison with analogues highlights the impact of substituent position on properties:
Table 3: Comparison with Analogous Compounds
| Compound | Substituent Position | Molecular Weight | Key Application |
|---|---|---|---|
| 2-Chloro-6-ethoxy-4-formylphenyl 2-chlorobenzoate | 2-chlorobenzoate | 339.17 g/mol | Photoresist materials |
| 2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzoate | 4-chlorobenzoate | 339.17 g/mol | Liquid crystals |
The 3-chloro isomer exhibits superior thermal stability compared to its 2- and 4-chloro counterparts, making it preferable for high-temperature applications.
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